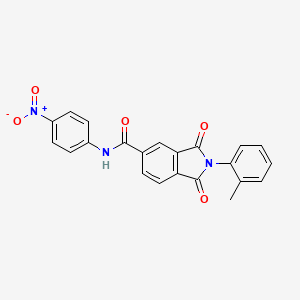![molecular formula C18H16BrN3O3 B11560367 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, indole, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of 4-Bromo-2-methoxyphenol: This can be achieved by bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent.
Preparation of 2-(4-Bromo-2-methoxyphenoxy)acetic acid: This involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-Bromo-2-methoxyphenoxy)acetohydrazide: This step involves the reaction of 2-(4-bromo-2-methoxyphenoxy)acetic acid with hydrazine hydrate.
Formation of the final compound: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetohydrazide with indole-3-carboxaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the hydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyphenol
- 2-(4-Bromo-2-methoxyphenoxy)acetic acid
- 2-(4-Bromo-2-methoxyphenoxy)acetohydrazide
Uniqueness
What sets 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both the indole and hydrazide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16BrN3O3 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-24-17-8-13(19)6-7-16(17)25-11-18(23)22-21-10-12-9-20-15-5-3-2-4-14(12)15/h2-10,20H,11H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
IQKKZYGSHRMWDM-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560284.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11560285.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)

![(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560309.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11560312.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B11560313.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11560331.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B11560333.png)
![2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11560339.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560353.png)
